molecular formula C15H28F3O6P B2577781 Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate CAS No. 256332-99-7

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

Cat. No. B2577781
CAS RN: 256332-99-7
M. Wt: 392.352
InChI Key: BLUACNZPEWBLFO-UHFFFAOYSA-N
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Description

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate, also known as EIPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPTP is a phosphonate ester that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Material Science Applications

Ethyl 3,3,3-trifluoropropanoate has been researched as an additive to improve the cycling performance of lithium-ion batteries at elevated temperatures. A study found that adding Ethyl 3,3,3-trifluoropropanoate to the electrolyte of a LiMn2O4/Li cell could significantly increase the capacity retention after numerous charge and discharge cycles. This additive inhibits HF-induced erosion of the LiMn2O4 electrode and reduces interfacial impedance, demonstrating its potential in enhancing battery life and performance under thermal stress (Huang et al., 2016).

Organic Synthesis Applications

In organic chemistry, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Through catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from this diazoketoester, showcasing the compound's utility in creating pharmacologically relevant structures (Honey et al., 2012).

properties

IUPAC Name

ethyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28F3O6P/c1-6-21-14(19)13(15(16,17)18)24-25(20,22-9-7-11(2)3)23-10-8-12(4)5/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUACNZPEWBLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCCC(C)C)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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